Welcome to the BenchChem Online Store!
molecular formula C13H8ClN3 B100090 4-Chloro-2-pyridin-3-ylquinazoline CAS No. 98296-25-4

4-Chloro-2-pyridin-3-ylquinazoline

Cat. No. B100090
M. Wt: 241.67 g/mol
InChI Key: TWEFNYVYEPIXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05436233

Procedure details

A solution of the quinazolinone compound (6.7 g, prepared in Reference example 7) and 5.7 mL of N,N-dimethylaniline in 200 mL of benzene was heated to reflux, under nitrogen atmosphere, for one-half hour with the removal of 15 mL of distillate. After cooling to room temperature, phosphorus oxychloride (4.5 g) was added and the resulting solution heated to reflux for six hours. After cooling to room temperature, the solution was washed with ice water and dilute sodium hydroxide solution. The organic extract was dried over sodium sulfate and concentrated under reduced pressure. The concentrate was triturated in ether and collected to give the title compound (3.0 g) having the following physical data.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[N:11]=[CH:10][NH:9][C:7](=O)[C:5]=2[CH:6]=1.C[N:13]([CH3:20])[C:14]1[CH:19]=[CH:18][CH:17]=CC=1.P(Cl)(Cl)([Cl:23])=O>C1C=CC=CC=1>[Cl:23][C:7]1[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[N:11]=[C:10]([C:17]2[CH:20]=[N:13][CH:14]=[CH:19][CH:18]=2)[N:9]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)NC=N2
Name
Quantity
5.7 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux, under nitrogen atmosphere, for one-half hour with the removal of 15 mL of distillate
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the solution was washed with ice water and dilute sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was triturated in ether
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.